2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Overview
Description
2-[3-(2-Fluorobenzoyl)-1H-indol-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Fluorobenzoyl)-1H-indol-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzoyl Group: The indole derivative is then subjected to Friedel-Crafts acylation using 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyrrolidinyl Group: The final step involves the reaction of the intermediate with pyrrolidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Fluorobenzoyl)-1H-indol-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-[3-(2-Fluorobenzoyl)-1H-indol-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(2-Fluorobenzoyl)-1H-indol-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-Chlorobenzoyl)-1H-indol-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
- 2-[3-(2-Bromobenzoyl)-1H-indol-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
- 2-[3-(2-Methylbenzoyl)-1H-indol-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
Uniqueness
The presence of the fluorobenzoyl group in 2-[3-(2-Fluorobenzoyl)-1H-indol-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one imparts unique properties such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds with different substituents on the benzoyl group.
Properties
IUPAC Name |
2-[3-(2-fluorobenzoyl)indol-1-yl]-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c22-18-9-3-1-8-16(18)21(26)17-13-24(19-10-4-2-7-15(17)19)14-20(25)23-11-5-6-12-23/h1-4,7-10,13H,5-6,11-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGOZFDOPIQRNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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